molecular formula C7H7N5O2 B155547 (9H-Purin-6-ylamino)-acetic acid CAS No. 10082-93-6

(9H-Purin-6-ylamino)-acetic acid

Cat. No.: B155547
CAS No.: 10082-93-6
M. Wt: 193.16 g/mol
InChI Key: QQDOCXUDXYMTRL-UHFFFAOYSA-N
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Description

(9H-Purin-6-ylamino)-acetic acid: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This compound is structurally characterized by a purine ring attached to an aminoacetic acid moiety

Mechanism of Action

Target of Action

Similar compounds such as n-butyl-3- { [6- (9h-purin-6-ylamino)hexanoyl]amino}benzamide and purvalanol have been found to interact with targets like aurora kinase a , SRSF protein kinase 2, Cyclin-dependent kinase 2, Cell division control protein 2 homolog, Cyclin-dependent kinase 4, Mitogen-activated protein kinase 1, and Mitogen-activated protein kinase 3 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways.

Mode of Action

Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in cellular processes, such as cell division and signal transduction.

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these interactions could include altered cell growth and division.

Pharmacokinetics

Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted all influence its effectiveness as a therapeutic agent .

Result of Action

Based on the targets of similar compounds, it can be inferred that the compound may have effects on cell growth and division . By inhibiting key proteins involved in these processes, the compound could potentially alter cellular behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (9H-Purin-6-ylamino)-acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-6-ylamino)-acetic acid typically involves the reaction of 6-chloropurine with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group of glycine. The reaction conditions generally include:

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Base: A strong base like sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (9H-Purin-6-ylamino)-acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

    Reduction: Reduction of the compound can result in the formation of amine derivatives, where the carboxylic acid group is reduced to an alcohol.

    Substitution: The purine ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated purine derivatives.

Scientific Research Applications

Chemistry: (9H-Purin-6-ylamino)-acetic acid is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential role in nucleic acid metabolism and enzyme inhibition. It is also investigated for its interactions with DNA and RNA, making it a valuable tool in molecular biology studies.

Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is explored for its antiviral, anticancer, and antimicrobial properties. Researchers are investigating its ability to inhibit specific enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.

Comparison with Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

    Xanthine: A purine base that is a precursor to uric acid.

Uniqueness: (9H-Purin-6-ylamino)-acetic acid is unique due to its aminoacetic acid moiety, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications and can be used as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-(7H-purin-6-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDOCXUDXYMTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361299
Record name (9H-Purin-6-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10082-93-6
Record name 10082-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (9H-Purin-6-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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